molecular formula C13H19NOS B364136 N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide CAS No. 308287-68-5

N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B364136
CAS No.: 308287-68-5
M. Wt: 237.36g/mol
InChI Key: CKMXPYRSXVJBJU-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide is a chemical compound with the molecular formula C13H19NOS and a molecular weight of 237.37 g/mol It features a cyclohexane ring attached to a carboxamide group, which is further linked to a thiophene ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-(thiophen-2-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide is unique due to the presence of both a cyclohexane ring and a thiophene ring, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c15-13(11-5-2-1-3-6-11)14-9-8-12-7-4-10-16-12/h4,7,10-11H,1-3,5-6,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMXPYRSXVJBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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